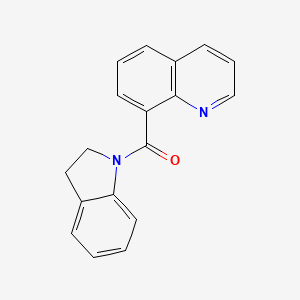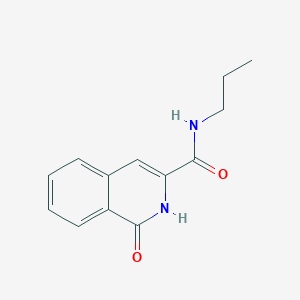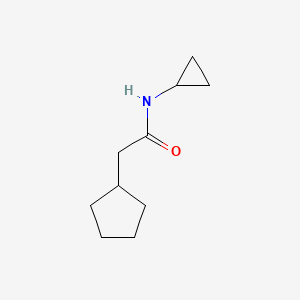
1-(3-Quinazolin-4-yloxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Quinazolin-4-yloxyphenyl)ethanone, also known as QPE, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. QPE has been synthesized using different methods, and its synthesis method plays a crucial role in its properties and applications.
Aplicaciones Científicas De Investigación
1-(3-Quinazolin-4-yloxyphenyl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to have anticancer, anti-inflammatory, and antiviral properties. In material science, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been used as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 1-(3-Quinazolin-4-yloxyphenyl)ethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In anticancer research, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. In anti-inflammatory research, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a crucial role in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. In anticancer research, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to induce apoptosis in cancer cells by activating specific signaling pathways. In anti-inflammatory research, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to inhibit the production of inflammatory mediators by modulating the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Quinazolin-4-yloxyphenyl)ethanone has several advantages and limitations for lab experiments. One of the advantages is its high purity, which allows for accurate and reproducible results. Another advantage is its stability, which allows for long-term storage and handling. However, 1-(3-Quinazolin-4-yloxyphenyl)ethanone also has some limitations, including its low solubility in water, which can limit its use in aqueous solutions, and its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for 1-(3-Quinazolin-4-yloxyphenyl)ethanone research. One direction is the development of novel 1-(3-Quinazolin-4-yloxyphenyl)ethanone derivatives with enhanced properties and applications. Another direction is the investigation of the molecular mechanisms underlying the anticancer, anti-inflammatory, and antiviral properties of 1-(3-Quinazolin-4-yloxyphenyl)ethanone. Additionally, the use of 1-(3-Quinazolin-4-yloxyphenyl)ethanone in combination with other drugs or therapies for the treatment of various diseases is another promising direction for future research.
Conclusion
In conclusion, 1-(3-Quinazolin-4-yloxyphenyl)ethanone is a chemical compound with various potential applications in different fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and applications of 1-(3-Quinazolin-4-yloxyphenyl)ethanone and to develop novel 1-(3-Quinazolin-4-yloxyphenyl)ethanone derivatives with enhanced properties.
Métodos De Síntesis
1-(3-Quinazolin-4-yloxyphenyl)ethanone has been synthesized using different methods, including the reaction of 3-amino-4-methoxyphenol with ethyl 2-bromoacetate and subsequent treatment with hydrazine hydrate, and the reaction of 3-amino-4-methoxyphenol with ethyl 2-chloroacetate and subsequent treatment with sodium azide. The yield and purity of 1-(3-Quinazolin-4-yloxyphenyl)ethanone depend on the synthesis method used.
Propiedades
IUPAC Name |
1-(3-quinazolin-4-yloxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)12-5-4-6-13(9-12)20-16-14-7-2-3-8-15(14)17-10-18-16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDKAUMIRIHZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Quinazolin-4-yloxyphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)


